3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid
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Overview
Description
3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid is a chemical compound with the CAS Number: 1890024-84-6 . It has a molecular weight of 234.17 . The compound is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecule contains a total of 25 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.17 . Its IUPAC name is 3,3,3-trifluoro-2-(4-hydroxybenzyl)propanoic acid . The InChI code is 1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16) .Scientific Research Applications
Nonsteroidal Antiandrogens Synthesis
One study explores the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with trifluoromethyl groups. These compounds exhibit partial androgen agonist activity or pure antagonism, contributing to the development of treatments for androgen-responsive conditions (Tucker et al., 1988).
Oxidation of Secondary Alcohols
Another research focus is on the kinetics of the oxidation of secondary alcohols, including 1,1,1-trifluoro-2-propanol and its derivatives, by potassium tetraoxoferrate(VI). The products of these reactions are ketones, showcasing the utility of these compounds in chemical synthesis (Norcross et al., 1997).
Enhancing Reactivity of –OH Bearing Molecules
Research also includes the use of phloretic acid, a compound related to 3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid, as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach is crucial for developing materials with specific properties, offering a sustainable alternative to phenol (Trejo-Machin et al., 2017).
Synthesis of Organosilicon(Phosphorus)-Containing N-Heterocycles
The synthesis of new organosilicon(phosphorus)-containing N-heterocycles through reactions involving tris(trimethylsilyl) phosphite and N-formyl N-heterocycles highlights another application. This process showcases the compound's utility in creating functionalized materials under mild conditions (Prishchenko et al., 2017).
Lipid Peroxidation Product Analysis
Lastly, the study of lipid peroxidation products such as 4-Hydroxy-2-nonenal (HNE), derived from the oxidative degradation of polyunsaturated fatty acids, which can be linked to the chemistry of fluorinated compounds, is essential in understanding cellular damage and disease mechanisms (Spickett, 2013).
Safety and Hazards
properties
IUPAC Name |
3,3,3-trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)8(9(15)16)5-6-1-3-7(14)4-2-6/h1-4,8,14H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFVTJKKODBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid |
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